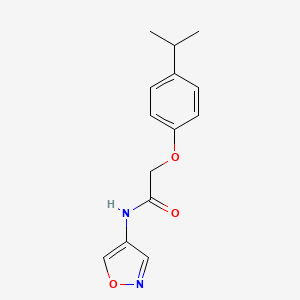
2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide” is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.2931. It is not intended for human or veterinary use and is available for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H16N2O31. However, the specific structural details are not available.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 260.2931.Scientific Research Applications
Chemical Synthesis and Corrosion Inhibition
A study by Yıldırım & Cetin (2008) explored the synthesis of various acetamide derivatives, including those similar to 2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide, and evaluated their corrosion inhibition capabilities. These compounds were tested on steel in acidic and oil media, demonstrating significant inhibition efficiencies, making them potential candidates for corrosion protection applications in various industrial settings (Yıldırım & Cetin, 2008).
Anticancer Potential
Sharma et al. (2018) synthesized a compound closely related to 2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide and investigated its anticancer properties through molecular docking analysis. The study targeted the VEGFr receptor, indicating the compound's potential in cancer treatment research (Sharma et al., 2018).
Advanced Material Applications
Batibay et al. (2020) synthesized a derivative incorporating a polyhedral oligomeric silsesquioxane (POSS) structure, showing improved thermal stability and robustness in poly(methyl methacrylate) matrices. This research highlights the potential of acetamide derivatives in enhancing material properties for various technological applications (Batibay et al., 2020).
Herbicidal Activity
Kai et al. (1998) synthesized a series of 2-(5-isoxazolyloxy)acetamide derivatives and assessed their herbicidal activities. Compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group, similar in structure to 2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide, showed strong herbicidal activities against various upland weeds, suggesting their utility in agricultural applications (Kai et al., 1998).
Photovoltaic Efficiency and Biological Interactions
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research underscores the versatility of acetamide derivatives in renewable energy applications and their interaction with biological molecules (Mary et al., 2020).
Safety And Hazards
This compound is not intended for human or veterinary use1. However, specific safety and hazard information is not available.
Future Directions
The future directions and potential applications of this compound are not clear from the available resources.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10(2)11-3-5-13(6-4-11)18-9-14(17)16-12-7-15-19-8-12/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJNNWKSJYKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

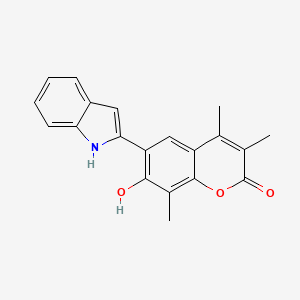
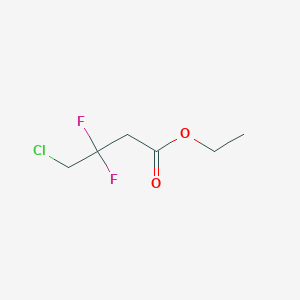
![methyl 4-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2533783.png)
![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol](/img/structure/B2533784.png)
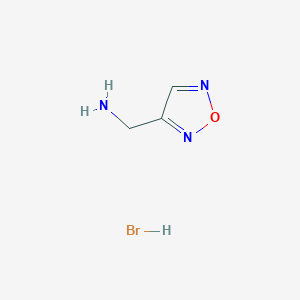
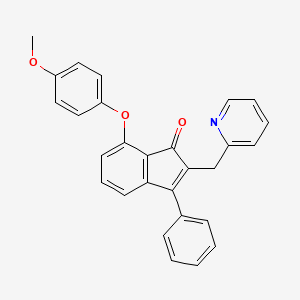
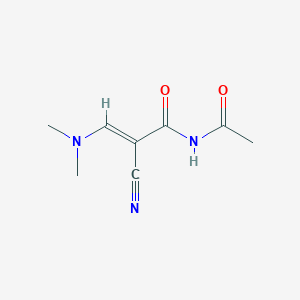
![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2533790.png)
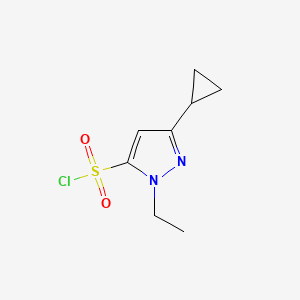
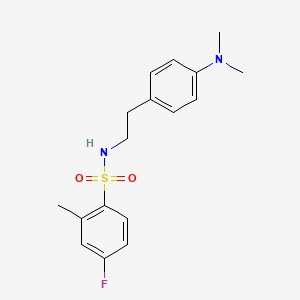
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2533797.png)

![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
![2,2-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2533803.png)